6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPITBADDIDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its distinct structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 256.63 g/mol
- CAS Number : 1271474-72-6
The compound features a chlorophenyl group and a difluoromethyl substituent on the pyrimidine ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition, indicating alternative modes of action .
- Anti-inflammatory Activity : Preliminary results indicate that this compound may possess anti-inflammatory properties. In vitro assays demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC values for COX-2 inhibition have been reported in the low micromolar range, comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanistic Studies :
- Anti-inflammatory Effects :
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one exhibit significant antitumor properties. For instance, studies have shown that the difluoromethyl group enhances the compound's binding affinity to specific cancer-related enzymes, potentially inhibiting tumor growth. One study demonstrated the compound's effectiveness in vitro against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic applications in treating metabolic disorders or enhancing drug efficacy by targeting specific enzymes.
Synthetic Applications
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various pyrimidine derivatives. The unique difluoromethyl group allows for further chemical modifications, making it a valuable building block in organic synthesis. Recent methodologies have reported efficient synthetic routes to obtain this compound, highlighting its importance in developing new pharmaceuticals .
Biological Studies
Binding Studies
In biological research, the binding affinity of this compound to various biological targets has been a focal point. Interaction studies have suggested that the compound may bind effectively to certain receptors and proteins involved in disease processes, which could lead to novel therapeutic strategies.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Studies utilizing techniques like NMR and mass spectrometry have provided insights into its interaction with target proteins, elucidating potential pathways for therapeutic intervention .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Position 4 Substituents: CF₃ (4p) and CF₂H (target compound) enhance metabolic stability over non-fluorinated groups. Thione substitution (e.g., ) reduces activity compared to oxo groups .
Position 6 Substituents: 3-Chlorophenyl (target compound) vs. 4-chlorophenyl (5F): Meta-substitution may improve selectivity for certain targets (e.g., kinases) .
Preparation Methods
Detailed Preparation Method Based on Difluoromethylpyridin-2-amine Intermediate
A highly practical and scalable method for preparing 4-(difluoromethyl)pyridin-2-amine intermediates, which are key precursors for related pyrimidinones, has been reported with the following highlights:
- Starting material : 2,2-difluoroacetic anhydride, a commercially available and inexpensive reagent.
- Key steps : A five-step, two-pot procedure avoiding harsh fluorinating agents and sealed vessels.
- Yields : Overall yields around 46% for the five-step sequence.
- Process details :
- Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate in 78% yield.
- Conversion to nitrile intermediate in 77% yield.
- Cyclization with methoxylamine hydrochloride and hydrobromic acid, followed by zinc reduction to form the pyridine derivative.
- Isolation through filtration, basification, extraction, drying, and precipitation steps.
- Scale-up : Successfully demonstrated on kilogram scale with consistent yields and purity.
This method, while described for 4-(difluoromethyl)pyridin-2-amine, provides a framework adaptable for synthesis of 6-substituted pyrimidinones by further functionalization steps such as chlorophenyl substitution and ring closure.
Chemoselective O-Alkylation and Cyclocondensation Route
Another approach focuses on the direct alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones and related compounds:
- Two strategies evaluated :
- Linear protocol: Alkylation using a brominated enaminone building block followed by [3+3]-type cyclocondensation.
- Convergent protocol: Direct chemoselective O-alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.
- Findings :
- The cyclocondensation strategy showed low yields (8-10%) and incomplete conversion.
- The direct chemoselective O-alkylation was more successful, yielding 18 derivatives in 70–98% yields.
- Structural confirmation : Products were confirmed by single crystal X-ray and 2D NMR analyses.
- Implications : This method allows selective functionalization at the oxygen atom of the pyrimidinone ring, which can be adapted for difluoromethyl derivatives, facilitating the introduction of the difluoromethyl group and chlorophenyl substituent with high selectivity and yield.
Incorporation of the 3-Chlorophenyl Group
The 3-chlorophenyl substituent is typically introduced via:
- Nucleophilic aromatic substitution or cross-coupling reactions on appropriately functionalized pyrimidine intermediates.
- Use of chlorophenyl precursors such as 3-chlorobenzyl or 3-chlorophenyl halides in coupling reactions.
- Amide or urea formation with chlorophenyl-containing amines has been reported for related pyrimidinone derivatives, indicating the feasibility of introducing the chlorophenyl group through amide bond formation or direct substitution.
Summary Table of Key Preparation Steps and Yields
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | Ethyl vinyl ether, 2,2-difluoroacetic anhydride, DCM | 78 | Formed at room temperature, large scale validated |
| 2 | Nitrile intermediate | Reaction with suitable reagents, <3 h reaction time | 77 | Combined batches for kg scale isolation |
| 3 | 4-(Difluoromethyl)pyridin-2-amine | Methoxylamine hydrochloride, HBr, Zn reduction | 60 | One-pot procedure, avoids silica purification |
| 4 | 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one | Chlorophenyl substitution via coupling or nucleophilic substitution | Variable | Requires adaptation from pyridin-2-amine intermediate |
Research Findings and Practical Considerations
- The developed synthetic routes emphasize scalability and avoidance of hazardous reagents , making them suitable for industrial applications.
- The one-pot cyclization and reduction step enhances efficiency and reduces purification steps.
- The chemoselective O-alkylation method offers a versatile approach to introduce various substituents, including difluoromethyl groups, with high regioselectivity.
- The chlorophenyl group introduction typically requires careful selection of reaction conditions to avoid side reactions and maintain the integrity of the difluoromethylated pyrimidinone core.
Q & A
Basic: What synthetic methodologies are optimal for preparing 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one?
Answer: The compound can be synthesized via microwave-assisted multicomponent reactions, which offer high efficiency and reduced reaction times. A typical protocol involves mixing substituted acetophenones (1 mmol), benzaldehydes (1 mmol), urea (1 mmol), and a silicated fluoroboric acid catalyst (5 mol%) under microwave irradiation for 10 minutes. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) yields the product in 88% purity. Characterization is confirmed by ¹H/¹³C NMR, elemental analysis, and melting point determination .
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer: Key techniques include:
- ¹H NMR (DMSO-d₆) : Peaks at δ 8.73 (d, J = 4 Hz) and 7.23 (dd, J = 2, 4 Hz) confirm aromatic protons and heterocyclic backbone.
- ¹³C NMR (CDCl₃) : Signals at δ 164.67 (carbonyl) and 149.92 (pyrimidine carbons) validate the core structure.
- Elemental analysis : Matches calculated values (e.g., C: 61.16%, H: 3.55%) within 0.2% deviation .
Advanced: How do structural modifications (e.g., spacers, substituents) influence biological activity?
Answer: Molecular docking studies reveal that spacer groups (e.g., pyrimidin-2(1H)-one vs. pyrazoline) significantly affect target binding. For instance, the pyrimidin-2(1H)-one spacer in analogues enhances VEGFR-2 binding affinity by 30% compared to pyrazoline, correlating with improved anticancer activity in vitro (IC₅₀: 1.95 μM vs. 5.2 μM in MiaPaCa-2 cells) .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Answer: Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models in Swiss albino mice (18–23 g) are widely used. Protocols include:
- Intraperitoneal injection of 1 × 10⁷ EAC cells.
- Dose regimens: 20–30 mg/kg of test compound vs. 5-fluorouracil (20 mg/kg) over 13 days.
- Tumor inhibition is calculated via mean tumor weight reduction (e.g., 62% inhibition at 30 mg/kg) .
Advanced: How is cytotoxicity assessed, and what factors explain cell-line specificity?
Answer: Cytotoxicity is evaluated using the MTT assay or NCI guidelines. Selectivity arises from structural features:
- MiaPaCa-2 (pancreatic cancer) : 93% inhibition at 20 μM due to high aromaticity from 4- and 6-position heterocycles, enhancing DNA intercalation.
- A-549 (lung cancer) : No activity, likely due to efflux pump overexpression .
Advanced: What acute toxicity thresholds and safety profiles are reported?
Answer: At 1000 mg/kg (oral, mice), no mortality or histopathological changes (liver, kidney, spleen) are observed. Hematological parameters (WBC, RBC) remain within normal ranges, confirming a high therapeutic index .
Basic: How can computational modeling guide pharmacokinetic optimization?
Answer: Predictions using SwissADME or similar tools show:
- Lipinski’s Rule of Five : MW < 500, LogP < 5, H-bond donors < 5 (compliant).
- DMPK parameters : Plasma protein binding = 89%, moderate CYP3A4 inhibition risk. Adjusting logP via fluoromethyl groups improves blood-brain barrier penetration .
Advanced: How to resolve contradictions in biological activity across studies?
Answer: Discrepancies (e.g., MiaPaCa-2 vs. PC-3 selectivity) may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
